2-Fluoro-2-(thiolan-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-(thiolan-3-yl)acetic acid is an organic compound with the molecular formula C₆H₉FO₂S and a molecular weight of 164.2 g/mol . This compound features a fluorine atom and a thiolane ring, making it a unique fluorinated organic acid. It is primarily used in research and development settings due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-2-(thiolan-3-yl)acetic acid typically involves the introduction of a fluorine atom into the acetic acid structure. One common method includes the reaction of thiolane with a fluorinating agent under controlled conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-Fluoro-2-(thiolan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-(thiolan-3-yl)acetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-(thiolan-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The thiolane ring structure contributes to its binding affinity with certain enzymes and receptors, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-2-(thiolan-3-yl)acetic acid can be compared with other fluorinated compounds, such as:
2-Fluoro-2-(thietan-3-yl)acetic acid: This compound has a similar structure but features a thietane ring instead of a thiolane ring, which may result in different chemical and biological properties.
Fluoroacetic acid: A simpler fluorinated acetic acid derivative, used primarily in biochemical research and as a pesticide.
Fluorinated indoles: These compounds are used in medicinal chemistry for their potential therapeutic effects, particularly as antiviral and anticancer agents.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a thiolane ring, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H9FO2S |
---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-fluoro-2-(thiolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H9FO2S/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3H2,(H,8,9) |
InChI-Schlüssel |
XXMJJGNEXBLQBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC1C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.